DBPR108 DBPR108 DBPR-108 is a potent and selective hepatitis C virus nonstructural protein 5A inhibitor developed for the treatment of HCV infection.
Brand Name: Vulcanchem
CAS No.: 1186426-66-3
VCID: VC0525132
InChI: InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1
SMILES: CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Molecular Formula: C16H25FN4O2
Molecular Weight: 324.39 g/mol

DBPR108

CAS No.: 1186426-66-3

Cat. No.: VC0525132

Molecular Formula: C16H25FN4O2

Molecular Weight: 324.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DBPR108 - 1186426-66-3

Specification

CAS No. 1186426-66-3
Molecular Formula C16H25FN4O2
Molecular Weight 324.39 g/mol
IUPAC Name (2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1
Standard InChI Key VQKSCYBKUIDZEI-STQMWFEESA-N
Isomeric SMILES CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F
SMILES CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Canonical SMILES CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identification

DBPR108 (Prusogliptin) is a synthetic small molecule with specific activity against DPP-4. Its chemical and identification properties are summarized in Table 1.

Table 1: Chemical Identification Properties of DBPR108

ParameterValue
Chemical Name(2S,4S)-4-fluoro-1-(2-((2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Chemical FormulaC₁₆H₂₅FN₄O₂
Molecular Weight324.39 g/mol
CAS Number1186426-66-3
SynonymsPrusogliptin, DBPR-108

The compound features a unique molecular structure that contributes to its high selectivity for DPP-4 compared to related peptidases .

Physical Properties

DBPR108 demonstrates favorable physical characteristics that contribute to its pharmaceutical properties:

  • Density: 1.20 g/cm³ (Predicted)

  • Solubility: ≥ 25 mg/mL (77.07 mM) in DMSO (sonication recommended)

  • Storage stability: Powder form stable for 3 years at -20°C; in solvent stable for 1 year at -80°C

Mechanism of Action

DPP-4 Inhibitory Activity

DBPR108 functions as a potent inhibitor of dipeptidyl peptidase-4, with an IC₅₀ value of 15 nM, indicating strong binding affinity to the target enzyme . The compound exhibits remarkable selectivity, showing over 3000-fold selectivity against related enzymes including DPP8, DPP9, FAP, and DPP-II .

Pharmacological Pathway

The therapeutic efficacy of DBPR108 stems from its ability to inhibit DPP-4, which is responsible for the rapid degradation of incretin hormones. Through this inhibition mechanism, DBPR108:

  • Elevates the levels of endogenous active glucagon-like peptide-1 (GLP-1)

  • Enhances the sensitivity of β cells and α cells toward glucose

  • Increases glucose-stimulated insulin release

  • Enhances the inhibitory effect of glucose on glucagon secretion

  • Consequently decreases blood glucose levels

This cascade of effects provides the physiological basis for its antidiabetic properties, making it a valuable therapeutic option for type 2 diabetes management.

Preclinical Studies

In Vitro Pharmacology

Preclinical studies have confirmed that DBPR108 is a highly selective DPP-4 inhibitor. In vitro evaluations demonstrated minimal inhibitory effects on DPP8 and DPP9, suggesting a potentially improved safety profile compared to less selective DPP-4 inhibitors .

In Vivo Efficacy

Animal studies have shown that DBPR108 exhibits potent pharmacological effects when administered orally. Research has demonstrated that the compound effectively inhibits systemic circulating DPP-4 activities in various animal models including rats, diabetic mice, and dogs .

Upon oral administration, DBPR108 significantly impacted serum active GLP-1 and insulin levels in rats that were challenged with glucose ingestion, confirming its mechanism of action and efficacy in preclinical models . These preclinical findings provided the foundation for advancing the compound to human clinical trials.

Clinical Development

Phase III Clinical Trial Design

DBPR108 has progressed through clinical development, reaching Phase III trials for the treatment of type 2 diabetes. The clinical program for DBPR108 included two pivotal Phase III trials:

  • A monotherapy trial evaluating DBPR108 in treatment-naïve patients

  • A combination trial assessing DBPR108 with metformin

The monotherapy trial was designed as a multicenter, randomized, double-blind, active and placebo-controlled study. It consisted of a 24-week double-blind treatment period followed by a 28-week open-label extension phase in which all participants received DBPR108 100 mg once daily .

Efficacy Outcomes

The primary endpoint of the Phase III monotherapy trial was the mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24. The results are summarized in Table 2.

Table 2: Primary Efficacy Outcome - Change in HbA1c at Week 24

Treatment GroupLS Mean Change from Baseline (SE)Treatment Difference vs. Placebo (95% CI)Treatment Difference vs. Sitagliptin (95% CI)
DBPR108 100 mg-0.63% (0.04%)-0.61% (-0.77% to -0.44%)-0.03% (-0.19% to 0.13%)
Sitagliptin 100 mg-0.60% (0.07%)-0.58%-
Placebo-0.02% (0.07%)--

These results demonstrated that DBPR108 was statistically superior to placebo and non-inferior to sitagliptin in reducing HbA1c levels .

Secondary efficacy outcomes showed that DBPR108 also significantly reduced both fasting and postprandial plasma glucose levels compared to placebo. The glycemic control effect was maintained during the long-term treatment period, with the following mean changes in HbA1c from baseline to week 52:

  • DBPR108 group: -0.50% (0.97%)

  • Sitagliptin group: -0.46% (0.96%)

  • Placebo to DBPR108 group: -0.41% (0.95%)

Additionally, DBPR108 demonstrated minimal impact on body weight, which is a favorable characteristic for antidiabetic medications .

Comparative Analysis with Other DPP-4 Inhibitors

DBPR108 represents a new addition to the class of DPP-4 inhibitors used for treating type 2 diabetes. The Phase III trial directly compared DBPR108 with sitagliptin, one of the most widely used DPP-4 inhibitors, and found comparable efficacy in glycemic control .

A distinguishing feature of DBPR108 is its high selectivity for DPP-4, with over 3000-fold selectivity against related enzymes including DPP8 and DPP9 . This enhanced selectivity potentially offers advantages in terms of reduced off-target effects compared to less selective DPP-4 inhibitors.

Future Directions and Clinical Implications

The successful completion of Phase III clinical trials positions DBPR108 (Prusogliptin) as a promising candidate for approval as a treatment for type 2 diabetes. Developed by CSPC Pharmaceutical Group, DBPR108 has demonstrated efficacy both as monotherapy and in combination with metformin .

The favorable efficacy and safety profile observed in clinical trials suggest that DBPR108 could provide an additional therapeutic option for patients with type 2 diabetes, particularly those who may benefit from a highly selective DPP-4 inhibitor.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator